![molecular formula C30H38N8Na2O19S5 B13859033 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt: is a complex chemical compound primarily used as a crosslinking agent in biochemical and molecular biology research. This compound is known for its ability to form stable amide bonds with primary amines, making it useful for protein-protein and protein-DNA interactions studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps:
Formation of the Biotinylamidoethyl Intermediate: This step involves the reaction of biotin with an amine-containing compound to form the biotinylamidoethyl intermediate.
Dithiopropionamido Formation: The biotinylamidoethyl intermediate is then reacted with a dithiopropionic acid derivative to form the dithiopropionamido compound.
Diaza-diketononanoic Acid Formation: The dithiopropionamido compound is further reacted with diaza-diketononanoic acid to form the final compound.
Bis-N-sulfosuccinimidyl Ester Formation: The final step involves the reaction of the diaza-diketononanoic acid derivative with N-hydroxysulfosuccinimide to form the bis-N-sulfosuccinimidyl ester disodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The dithiopropionamido group can undergo oxidation and reduction reactions, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Used to oxidize the dithiopropionamido group.
Reducing Agents: Used to reduce the dithiopropionamido group.
Major Products:
Amide Bonds: Formed through substitution reactions with primary amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the dithiopropionamido group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Crosslinking Agent: Used to study protein-protein and protein-DNA interactions by forming stable amide bonds.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating drugs to biotinylated compounds.
Diagnostic Imaging: Used in diagnostic imaging techniques to label and detect specific biomolecules.
Industry:
Biotechnology: Used in the production of biotinylated proteins and peptides for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by forming stable amide bonds with primary amines present in proteins and other biomolecules. The biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling detection and purification of labeled biomolecules. The dithiopropionamido group provides additional stability and reactivity, allowing for further modifications and interactions.
Vergleich Mit ähnlichen Verbindungen
Bis(sulfosuccinimidyl)suberate (BS3): A similar crosslinking agent used for protein-protein interactions.
Disuccinimidyl suberate (DSS): Another crosslinking agent with similar properties but less water solubility.
Uniqueness:
Water Solubility: The bis-N-sulfosuccinimidyl ester disodium salt form of the compound is highly water-soluble, making it suitable for aqueous reactions.
Biotinylation: The presence of the biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling easy detection and purification.
This compound’s unique combination of water solubility, biotinylation, and crosslinking capabilities makes it a valuable tool in biochemical and molecular biology research.
Eigenschaften
Molekularformel |
C30H38N8Na2O19S5 |
|---|---|
Molekulargewicht |
1021.0 g/mol |
IUPAC-Name |
disodium;1-[2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[2-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C30H40N8O19S5.2Na/c39-18(4-2-1-3-15-24-14(13-58-15)34-30(49)36-24)31-6-8-60-59-7-5-19(40)35-25(26(45)32-11-22(43)56-37-20(41)9-16(28(37)47)61(50,51)52)27(46)33-12-23(44)57-38-21(42)10-17(29(38)48)62(53,54)55;;/h14-17,24-25H,1-13H2,(H,31,39)(H,32,45)(H,33,46)(H,35,40)(H2,34,36,49)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t14-,15-,16?,17?,24-,25?;;/m0../s1 |
InChI-Schlüssel |
MRMPCQGYPRRPOS-CRHDPKNCSA-L |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CNC(=O)C(C(=O)NCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


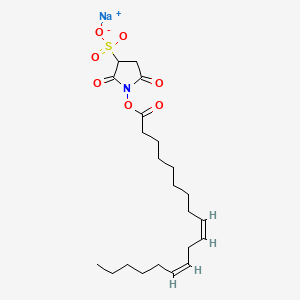
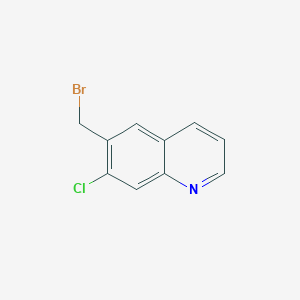
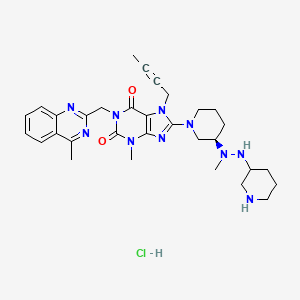
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
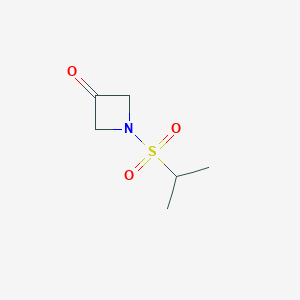
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

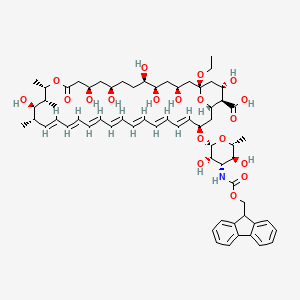
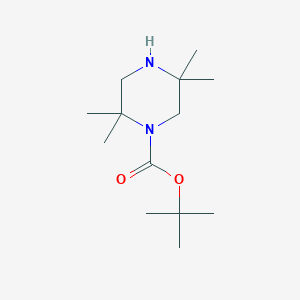
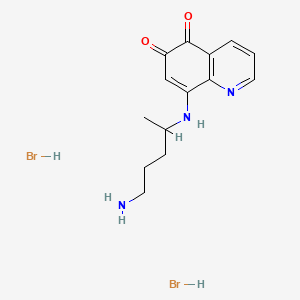
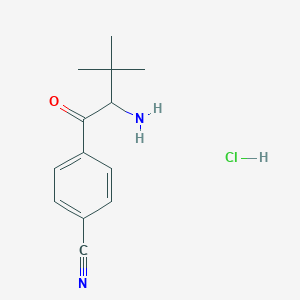
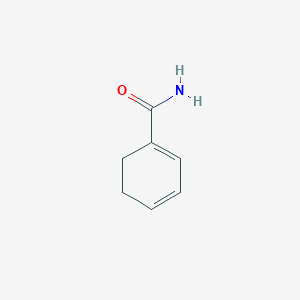
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
